molecular formula C18H13Cl2N3OS B12563467 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide

2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide

Cat. No.: B12563467
M. Wt: 390.3 g/mol
InChI Key: KNYQYXSUQUVOAS-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group, a phenylsulfanylpyridazinyl group, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, the phenylsulfanyl group can be introduced through nucleophilic substitution reactions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Acetamide Formation: Finally, the acetamide moiety can be introduced through an amidation reaction, using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Catalysts like palladium on carbon (Pd/C) for coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research in this area would involve in vitro and in vivo studies to evaluate its efficacy and safety.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. Their mechanism of action would need to be elucidated through detailed biochemical studies.

Industry

Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-2-(6-methylsulfanylpyridazin-3-yl)acetamide
  • 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyrimidin-4-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,6-Dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide may exhibit unique properties due to the presence of the phenylsulfanyl group and the specific positioning of the dichlorophenyl group

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-(6-phenylsulfanylpyridazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c19-12-7-4-8-13(20)16(12)17(18(21)24)14-9-10-15(23-22-14)25-11-5-2-1-3-6-11/h1-10,17H,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYQYXSUQUVOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)C(C3=C(C=CC=C3Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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